3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide
Description
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 1437454-13-1) is a heterocyclic compound with a molecular formula of C₉H₆ClN₅O₂S and a molecular weight of 283.69 . Its structure comprises a benzothiadiazine 1,1-dioxide core substituted with a chlorine atom at position 3 and a 1,2,4-triazole moiety at position 5. This compound is primarily utilized as a pharmaceutical intermediate, with applications in the synthesis of bioactive molecules due to its sulfone and triazole functionalities, which are known to enhance binding affinity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C9H6ClN5O2S |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
3-chloro-7-(1,2,4-triazol-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H6ClN5O2S/c10-9-13-7-2-1-6(15-5-11-4-12-15)3-8(7)18(16,17)14-9/h1-5H,(H,13,14) |
InChI Key |
CFNRFQZDZLZTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C=NC=N3)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with thiocarbonyl diimidazole to form the intermediate, which is then reacted with 1H-1,2,4-triazole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, while the thiadiazine ring can modulate the activity of various biological pathways .
Comparison with Similar Compounds
The structural and functional attributes of 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared to the following analogs:
Structural Analogues with Benzothiadiazine Cores
Key Differences :
- The chlorine atom at position 3 is conserved in both compounds, suggesting shared electrophilic reactivity.
Triazole-Containing Heterocycles
Key Differences :
- The target compound’s benzothiadiazine core is distinct from quinoline or thiazole backbones, altering electronic properties and solubility .
- The sulfone group in the target compound may confer higher oxidative stability compared to thiazole derivatives.
Sulfone-Containing Analogues
Key Differences :
- Both compounds utilize sulfone groups for electronic stabilization, but the target’s 1,2,4-triazole may enhance binding to metalloenzymes.
Biological Activity
3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
The compound is characterized by a unique structure that includes a triazole ring and a benzo[e][1,2,4]thiadiazine moiety. Its molecular formula is C₉H₇ClN₄O₂S, and it possesses notable features that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of benzothiadiazines can have MIC values as low as 7.80 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : The antimicrobial effects are often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-Chloro derivative | S. aureus | 7.80 |
| Benzothiadiazine analog | MRSA | 12.50 |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential effects on neurotransmitter systems:
- AMPA Receptor Modulation : Compounds within this class have been identified as positive allosteric modulators of AMPA receptors. This activity is crucial for enhancing synaptic transmission without the excitotoxic effects associated with direct agonists .
- Cerebral Microdialysis Studies : Investigations reveal that related compounds can increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, indicating potential applications in cognitive enhancement or treatment of neurodegenerative diseases .
Case Study 1: Synthesis and Evaluation
A study published in 2023 focused on synthesizing various benzothiadiazine derivatives and evaluating their biological activities. Among these derivatives, one compound demonstrated significant neuroprotective effects in vitro and in vivo models . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Pharmacokinetics
Another research effort investigated the pharmacokinetic profiles of these compounds. It was found that certain metabolites exhibited improved stability and bioavailability compared to their parent compounds. For example, a metabolite was shown to cross the blood-brain barrier effectively while maintaining similar pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
